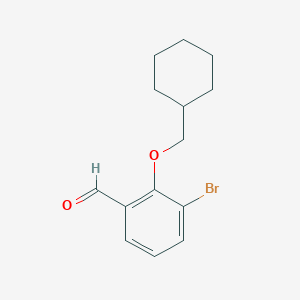
1-Iodo-3-(nonyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-3-(nonyloxy)benzene is an organic compound with the molecular formula C15H23IO. It consists of a benzene ring substituted with an iodine atom and a nonyloxy group. This compound is part of the broader class of iodobenzenes, which are known for their utility in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iodo-3-(nonyloxy)benzene can be synthesized through several methods, including:
Iodination of 3-(nonyloxy)benzene: This method involves the direct iodination of 3-(nonyloxy)benzene using iodine and an oxidizing agent such as nitric acid or a halogenating agent like N-iodosuccinimide (NIS) under mild conditions.
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of 3-(nonyloxy)benzene with an iodoarene under palladium catalysis.
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient methods such as the Suzuki-Miyaura coupling due to its mild reaction conditions and high yields .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodo-3-(nonyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Oxidation and Reduction: The nonyloxy group can undergo oxidation to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or other substituted benzenes can be formed.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
1-Iodo-3-(nonyloxy)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Material Science: It can be used in the preparation of advanced materials such as liquid crystals and polymers.
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive compounds and drug candidates.
Wirkmechanismus
The mechanism of action of 1-iodo-3-(nonyloxy)benzene primarily involves its reactivity as an aryl iodide. The iodine atom can undergo oxidative addition to transition metals, facilitating various coupling reactions. The nonyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Iodobenzene: A simpler aryl iodide with a single iodine atom attached to a benzene ring.
3-Iodoanisole: Similar to 1-iodo-3-(nonyloxy)benzene but with a methoxy group instead of a nonyloxy group.
1-Iodo-4-nitrobenzene: Contains a nitro group, making it more reactive towards nucleophiles.
Uniqueness: this compound is unique due to the presence of the long nonyloxy chain, which imparts distinct physical and chemical properties, such as increased hydrophobicity and potential for forming organized structures in materials science .
Eigenschaften
IUPAC Name |
1-iodo-3-nonoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23IO/c1-2-3-4-5-6-7-8-12-17-15-11-9-10-14(16)13-15/h9-11,13H,2-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQCGIWPJMRKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC(=CC=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S)-2-({[4-(4-CHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)PROPANOIC ACID](/img/structure/B7865238.png)
![(2S)-2-[(dimethylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B7865253.png)






methylamine](/img/structure/B7865297.png)



![4-[(4-Isopropylphenyl)amino]benzoic acid](/img/structure/B7865335.png)
![2-[(3-Chlorophenyl)thio]quinoline-4-carboxylic acid](/img/structure/B7865337.png)
